molecular formula C26H27N7O B12416845 HIV-1 inhibitor-34

HIV-1 inhibitor-34

Numéro de catalogue: B12416845
Poids moléculaire: 453.5 g/mol
Clé InChI: WFEQHSDDJMELAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

HIV-1 inhibitor-34 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the HIV-1 replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in host cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-34 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.

    Functional Group Modifications:

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Industrial production also involves stringent quality control measures to ensure the consistency and efficacy of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: HIV-1 inhibitor-34 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and affect its activity.

    Reduction: Reduction reactions can also occur, potentially modifying the compound’s functional groups.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used in reactions involving this compound include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine and bromine are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

HIV-1 inhibitor-34 has a wide range of scientific research applications, including:

    Chemistry: The compound is used in studies to understand the mechanisms of enzyme inhibition and to develop new synthetic methodologies.

    Biology: Researchers use this compound to study the life cycle of HIV-1 and to identify potential targets for antiviral therapy.

    Medicine: The compound is being investigated as a potential therapeutic agent for the treatment of HIV-1 infection. It is also used in preclinical studies to evaluate its efficacy and safety.

    Industry: this compound is used in the development of diagnostic assays and in the production of antiviral drugs.

Mécanisme D'action

HIV-1 inhibitor-34 exerts its effects by binding to the active site of the HIV-1 integrase enzyme. This binding prevents the enzyme from catalyzing the integration of viral DNA into the host genome. The compound specifically targets the integrase enzyme’s catalytic core domain, which is responsible for the strand transfer reaction. By inhibiting this reaction, this compound effectively blocks the replication of the virus.

Comparaison Avec Des Composés Similaires

    Raltegravir: An integrase strand transfer inhibitor that also targets the HIV-1 integrase enzyme.

    Elvitegravir: Another integrase inhibitor with a similar mechanism of action.

    Dolutegravir: A potent integrase inhibitor used in combination antiretroviral therapy.

Uniqueness: HIV-1 inhibitor-34 is unique in its chemical structure and binding affinity for the HIV-1 integrase enzyme. Unlike other integrase inhibitors, this compound has been shown to be effective against strains of HIV-1 that are resistant to other integrase inhibitors. This makes it a valuable addition to the arsenal of antiviral agents used to combat HIV-1 infection.

Propriétés

Formule moléculaire

C26H27N7O

Poids moléculaire

453.5 g/mol

Nom IUPAC

4-[2-[[1-(2H-indazol-3-ylmethyl)piperidin-4-yl]amino]pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile

InChI

InChI=1S/C26H27N7O/c1-17-13-19(15-27)14-18(2)25(17)34-24-7-10-28-26(30-24)29-20-8-11-33(12-9-20)16-23-21-5-3-4-6-22(21)31-32-23/h3-7,10,13-14,20H,8-9,11-12,16H2,1-2H3,(H,31,32)(H,28,29,30)

Clé InChI

WFEQHSDDJMELAD-UHFFFAOYSA-N

SMILES canonique

CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3CCN(CC3)CC4=C5C=CC=CC5=NN4)C)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.